Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate

Lipophilicity Drug design Medicinal chemistry

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate (CAS 741272‑58‑2) is a trisubstituted phenoxyacetic acid ethyl ester bearing a chlorine atom at the 2‑position, a formyl group at the 4‑position, and a methoxy group at the 6‑position of the aromatic ring. With a molecular formula of C₁₂H₁₃ClO₅ and a molecular weight of 272.68 g mol⁻¹, it belongs to the phenoxyacetate ester class and is primarily employed as a versatile building block in medicinal chemistry and agrochemical research.

Molecular Formula C12H13ClO5
Molecular Weight 272.68
CAS No. 741272-58-2
Cat. No. B2870913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate
CAS741272-58-2
Molecular FormulaC12H13ClO5
Molecular Weight272.68
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1Cl)C=O)OC
InChIInChI=1S/C12H13ClO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3
InChIKeyATPMICBAAFHINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate (CAS 741272‑58‑2) – Procurement‑Grade Chemical Identity


Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate (CAS 741272‑58‑2) is a trisubstituted phenoxyacetic acid ethyl ester bearing a chlorine atom at the 2‑position, a formyl group at the 4‑position, and a methoxy group at the 6‑position of the aromatic ring . With a molecular formula of C₁₂H₁₃ClO₅ and a molecular weight of 272.68 g mol⁻¹, it belongs to the phenoxyacetate ester class and is primarily employed as a versatile building block in medicinal chemistry and agrochemical research . The compound is commercially available from multiple suppliers at purities typically ≥95% .

Why Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate Cannot Be Replaced by Its Methyl Ester or Free Acid Counterparts


Although several 2‑chloro‑4‑formyl‑6‑methoxyphenoxy derivatives exist (e.g., the methyl ester CAS 428492‑17‑5 and the free acid CAS 123022‑07‑1), the ethyl ester variant offers a distinct combination of lipophilicity (cLogP ≈ 2.10) and reactivity that is not replicated by the shorter‑chain ester or the ionizable acid . In patented synthetic routes leading to bioactive hypophosphorous acid derivatives, the ethyl ester is explicitly employed as the electrophilic building block because its alkyl chain optimises both solubility in organic media and the rate of subsequent nucleophilic displacement reactions [1]. Substituting the methyl ester or the free acid would alter the partition coefficient (cLogP ≈ 1.62 for the acid) and could compromise reaction yields or require re‑optimisation of the entire synthetic sequence.

Quantitative Differentiation Evidence for Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate


Higher Computed Lipophilicity (cLogP) Relative to the Free Acid Form

The ethyl ester exhibits a calculated LogP of 2.10, whereas the corresponding (2‑chloro‑4‑formyl‑6‑methoxyphenoxy)acetic acid displays a cLogP of 1.62 . This 0.48‑unit increase in lipophilicity translates to an approximately three‑fold higher calculated octanol‑water partition coefficient, which can enhance passive membrane permeability when the ester is used as a prodrug precursor or as a lipophilic probe in cellular assays [1].

Lipophilicity Drug design Medicinal chemistry

Patented Synthetic Utility as a Key Intermediate for Bioactive Hypophosphorous Acid Derivatives

In US Patent 9,212,196 B2, the target ethyl ester is specifically employed as the aryloxyacetic acid ethyl ester component in the synthesis of hypophosphorous acid derivatives that demonstrate agonist activity at metabotropic glutamate receptors (mGluRs) [1]. The patent reports a 45% isolated yield for the alkylation step starting from 5‑chlorovanillin and ethyl bromoacetate [1]. In contrast, the methyl ester is not exemplified in this patent, suggesting that the ethyl ester was deliberately chosen for its superior performance in the subsequent nucleophilic phosphorylation step.

Patent chemistry Antihyperalgic agents Synthetic intermediate

Balanced Steric and Electronic Profile of the Ethyl Ester Group for Downstream Derivatisation

Ethyl esters are known to hydrolyse approximately 2–3 times slower than methyl esters under basic conditions due to the steric hindrance of the ethoxy group (Taft Eₛ = –0.07 for OEt vs. 0.00 for OMe) [1]. This intermediate stability profile allows chemoselective manipulation of the aldehyde or chloro substituents while preserving the ester moiety, a feature that is more challenging with the more labile methyl ester [2]. When eventual deprotection is required, the ethyl ester can be cleaved under standard saponification conditions (e.g., LiOH, THF/H₂O) that are well‑established for this scaffold [3].

Synthetic chemistry Ester hydrolysis Protecting group strategy

Distinct Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area vs. Unsubstituted Phenoxyacetate

The target compound possesses five hydrogen‑bond acceptors (ester carbonyl, ether oxygen, aldehyde oxygen, methoxy oxygen, aryl chloride) and a topological polar surface area (TPSA) of 61.83 Ų . In comparison, the unsubstituted ethyl phenoxyacetate (CAS 2555‑49‑9) has only three hydrogen‑bond acceptors and a TPSA of 35.53 Ų [1]. The additional H‑bond acceptors and higher TPSA of the target compound can modulate target binding and solubility in ways that the simpler scaffold cannot, providing a richer functional handle for structure‑activity relationship (SAR) exploration [2].

Physicochemical properties Drug-likeness Lead optimisation

Preferred Application Scenarios for Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate Based on Evidence


Synthesis of MgluR‑Targeted Hypophosphorous Acid Derivatives for Neuroscience Research

The compound is the designated aryloxyacetic acid ethyl ester building block in the patented preparation of subtype‑4 metabotropic glutamate receptor (mGlu4R) agonists [1]. Researchers following the US 9,212,196 B2 route should procure this specific ethyl ester to ensure reproducibility of the reported 45% alkylation yield and subsequent phosphorylation step that produces antihyperalgic leads [1].

Fragment‑Based Drug Discovery Requiring a Lipophilic, Aldehyde‑Functionalised Scaffold

With a cLogP of 2.10 and a reactive formyl group, the compound serves as a privileged fragment for covalent inhibitor design or for generating Schiff‑base conjugates with amine‑containing biomolecules . Its higher lipophilicity compared to the free acid (cLogP = 1.62) facilitates passive cellular uptake in cell‑based phenotypic screening .

Multi‑Step Organic Synthesis Requiring Chemoselective Ester Stability

The ethyl ester’s intermediate hydrolysis rate—approximately 2–3× slower than the methyl ester—allows orthogonal manipulation of the aldehyde and chloro substituents without premature ester cleavage [2]. This makes it preferable over the methyl ester for synthetic sequences that involve strongly nucleophilic or basic conditions [2].

Agrochemical Intermediate Derivatisation

The phenoxyacetate backbone combined with the electron‑withdrawing chloro and formyl substituents provides a versatile template for the development of novel herbicides or fungicides. The ethyl ester’s balanced lipophilicity (cLogP 2.10) enhances formulation compatibility and foliar uptake relative to the more polar acid form .

Quote Request

Request a Quote for Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.